N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide
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Overview
Description
N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate carboxylic acid derivative, followed by methylation and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: Exhibits antimicrobial activity.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide stands out due to its unique methylation pattern and carboxamide functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSWRFCEGCEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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